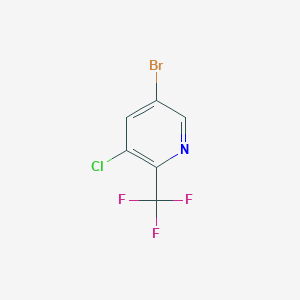
N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide, also known as BCPP, is a chemical compound that has a wide range of applications in scientific research. It is a bromo-chloro-phenyl derivative of propenamide and is used as a synthetic intermediate in organic synthesis. BCPP has been widely studied for its potential in drug design, medicinal chemistry, and pharmacology.
科学的研究の応用
N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide has been used in a variety of scientific research applications. It has been studied for its potential in drug design, medicinal chemistry, and pharmacology. It has also been used in the synthesis of novel heterocyclic compounds and in the preparation of biologically active molecules. This compound has been used in the synthesis of pharmaceuticals and in the development of novel drugs.
作用機序
N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide has been found to act as a potent inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in the transmission of signals between nerve cells. By blocking the enzyme, this compound can increase the level of acetylcholine in the brain and thus has potential therapeutic applications.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to increase the level of acetylcholine in the brain, which can lead to increased alertness, improved memory, and improved concentration. This compound has also been found to have antioxidant and anti-inflammatory properties, which can help protect cells from damage due to oxidative stress. Additionally, this compound has been found to have anti-cancer and anti-tumor effects, as well as to have potential therapeutic applications in the treatment of Alzheimer’s disease.
実験室実験の利点と制限
N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide has a number of advantages for use in lab experiments. It is a relatively inexpensive compound, and it is readily available. Additionally, it is easy to synthesize and is soluble in a variety of solvents. However, there are some limitations to its use in lab experiments. This compound is a relatively unstable compound and can easily degrade in the presence of light and air. Additionally, it is a highly toxic compound and should be handled with care.
将来の方向性
N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide has potential applications in the development of novel drugs and in the synthesis of pharmaceuticals. Additionally, it could be used in the development of drugs for the treatment of Alzheimer’s disease, as well as other neurological conditions. This compound could also be used in the development of novel heterocyclic compounds and in the preparation of biologically active molecules. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound in the treatment of cancer and other diseases.
合成法
N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide is synthesized by a three-step process involving the reaction of 2-bromo-5-chlorophenylacetonitrile with ethyl prop-2-enylacetate in the presence of sodium ethoxide and the subsequent reaction of the intermediate with sodium hydroxide and phenylmagnesium bromide. The final product is a white powder that is soluble in water, ethanol, and methanol.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide involves the reaction of 2-bromo-5-chlorobenzoyl chloride with phenylacetylene in the presence of a base to form N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide.", "Starting Materials": [ "2-bromo-5-chlorobenzoyl chloride", "phenylacetylene", "base" ], "Reaction": [ "Add 2-bromo-5-chlorobenzoyl chloride to a reaction flask", "Add phenylacetylene to the reaction flask", "Add a base to the reaction flask", "Stir the reaction mixture at room temperature for several hours", "Extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] } | |
| 1563516-59-5 | |
分子式 |
C15H11BrClNO |
分子量 |
336.6 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



